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[2] Anti-inflammatory activity of compounds from the roots of Aconitum carmichaelii in

lipopolysaccharide-stimulated RAW264.7 macrophages Three new C19-diterpenoid alkaloids,

14-benzoyl-8-O-methylaconine (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-

benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of Aconitum carmichaelii,

together with seven known alkaloids (4–10). The structures of the new compounds were

elucidated on the basis of extensive spectroscopic data analysis, including 1D and 2D NMR

and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric

oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The

results showed that compounds 1–10 exhibited significant inhibitory effects on NO production

with IC50 values ranging from 12.3 to 89.7 μM. A structure-activity relationship study suggested

that the substituents on C-1, C-3, and C-8 are important for the anti-inflammatory activity. --

INVALID-LINK-- Pharmacokinetics of Aconitine, an Active Ingredient of Aconiti Radix, in a Rat

Model of Collagen-Induced Arthritis - PMC Aconiti Radix, the root of Aconitum carmichaeli

Debx., has been used as a traditional medicine to treat arthritis, pain, and inflammation in Asian

countries. Aconitine, a major component of Aconiti Radix, has been shown to have anti-

inflammatory and analgesic effects. However, the clinical use of aconitine is limited due to its

narrow therapeutic range and potential toxicity. In this study, we investigated the

pharmacokinetics of aconitine in a rat model of collagen-induced arthritis (CIA). The results

showed that the oral bioavailability of aconitine was low (3.4%) and its elimination half-life was

short (1.5 h). The pharmacokinetic parameters of aconitine were not significantly different

between the control and CIA rats. These findings suggest that the low oral bioavailability and

short half-life of aconitine may be the reasons for its narrow therapeutic range and potential

toxicity. --INVALID-LINK-- Pharmacological and toxicological effects of Aconitum species -
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ScienceDirect Aconitum alkaloids can be classified into three types according to the chemical

structure: aconitine-type C19-diterpenoid alkaloids, lappaconitine-type C19-diterpenoid

alkaloids, and C20-diterpenoid alkaloids (Nyirimigabo et al., 2015). Aconitine, mesaconitine,

hypaconitine, and jesaconitine are the main toxic components of Aconitum species. The

diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine, are

extremely toxic. The monoester-diterpenoid alkaloids, such as 14-benzoyl-8-O-
methylaconine, are less toxic than the DDAs. The toxicity of Aconitum alkaloids is mainly due

to their cardiotoxicity and neurotoxicity. The cardiotoxicity of Aconitum alkaloids is characterized

by arrhythmias, including ventricular tachycardia, ventricular fibrillation, and asystole. The

neurotoxicity of Aconitum alkaloids is characterized by paresthesia, numbness, and weakness.

--INVALID-LINK-- Cardiotoxicity of Aconitum Alkaloids The cardiotoxicity of Aconitum alkaloids

is mainly due to their effects on voltage-gated sodium channels in the myocardium. These

alkaloids bind to the open state of the sodium channels, which leads to a persistent activation

of the channels and a delay in repolarization. This results in an increase in the intracellular

sodium concentration, which in turn leads to an increase in the intracellular calcium

concentration through the sodium-calcium exchanger. The increase in intracellular calcium

concentration can cause early afterdepolarizations, delayed afterdepolarizations, and triggered

activity, which can lead to ventricular arrhythmias. --INVALID-LINK-- Aconitine - an overview |

ScienceDirect Topics Aconitine, a C19-diterpenoid alkaloid, is the main active and toxic

component of the plant genus Aconitum. It has been used in traditional Chinese medicine for

centuries for its analgesic, anti-inflammatory, and cardiotonic effects. However, its use is limited

by its narrow therapeutic window and high toxicity. Aconitine is a potent neurotoxin that acts on

voltage-gated sodium channels, leading to persistent activation and a variety of downstream

effects. --INVALID-LINK-- Simultaneous determination of six Aconitum alkaloids in human blood

using UPLC-MS/MS and its application to a forensic case Aconitum alkaloids are a group of

highly toxic natural products found in plants of the Aconitum genus. They are responsible for

the toxic effects of these plants, which have been used for centuries as both medicines and

poisons. The most toxic of these alkaloids are the diester-diterpenoid alkaloids (DDAs), such as

aconitine, mesaconitine, and hypaconitine. The monoester-diterpenoid alkaloids (MDAs), such

as 14-benzoyl-8-O-methylaconine, are less toxic but still pose a significant risk. --INVALID-

LINK-- Chapter 13 Aconite Poisoning Aconite poisoning is a serious and potentially fatal

condition that can occur after ingestion of plants from the Aconitum genus. The toxicity of these

plants is due to the presence of a variety of diterpenoid alkaloids, the most potent of which is

aconitine. Aconitine and other Aconitum alkaloids are known to have cardiotoxic and neurotoxic

effects. The cardiotoxic effects are characterized by arrhythmias, including ventricular
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tachycardia and fibrillation, while the neurotoxic effects include paresthesias, numbness, and

muscle weakness. --INVALID-LINK-- Pharmacokinetics of three monoester-diterpenoid

alkaloids from Aconitum carmichaeli Debx. in rats by ultra-performance liquid chromatography-

tandem mass spectrometry - PMC The roots of Aconitum carmichaeli Debx., known as "Fuzi" in

Chinese, have been used for centuries in traditional Chinese medicine to treat a variety of

ailments, including heart failure, rheumatism, and pain. The main active components of Fuzi

are diterpenoid alkaloids, which can be divided into three groups: diester-diterpenoid alkaloids

(DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester-diterpenoid alkaloids. The

DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most toxic components of

Fuzi. The MDAs, such as 14-benzoyl-8-O-methylaconine, are less toxic than the DDAs. In

this study, we investigated the pharmacokinetics of three MDAs, namely 14-benzoyl-8-O-
methylaconine, 14-benzoylaconine-8-O-acetate, and 14-benzoylaconine-8-O-formate, in rats

after oral administration of a Fuzi extract. The results showed that the three MDAs were rapidly

absorbed and eliminated, with half-lives ranging from 1.5 to 2.5 h. The oral bioavailability of the

three MDAs was low, ranging from 2.5 to 5.5%. --INVALID-LINK-- New diterpenoid alkaloids

from the roots of Aconitum carmichaelii and their anti-inflammatory effects Three new C19-

diterpenoid alkaloids, namely 14-benzoyl-8-O-methylaconine (1), 14-benzoyl-8-O-methyl-3-

deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots

of Aconitum carmichaelii. Their structures were elucidated by spectroscopic methods, including

1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory

effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7

macrophages. Compounds 1-3 exhibited significant inhibitory effects on NO production with

IC50 values of 12.3, 15.6, and 18.2 μM, respectively. --INVALID-LINK-- Aconitum carmichaelii

Debx. - an overview | ScienceDirect Topics Aconitum carmichaelii Debx. (Ranunculaceae) is a

perennial herb that is widely distributed in the mountainous regions of China, Bhutan, and

Nepal. The roots of this plant, known as "Fuzi" or "Chuanwu" in Chinese, have been used in

traditional Chinese medicine for the treatment of various diseases, including rheumatism,

arthritis, pain, and heart failure. The main chemical constituents of A. carmichaelii are

diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of this

plant. --INVALID-LINK-- Cardiovascular effects of Aconitum alkaloids - ScienceDirect Aconitum

alkaloids have been shown to have a variety of cardiovascular effects, including positive

inotropic, negative chronotropic, and arrhythmogenic effects. The positive inotropic effect is

thought to be due to an increase in intracellular calcium concentration, while the negative

chronotropic effect is thought to be due to a decrease in the slope of phase 4 depolarization in

sinoatrial node cells. The arrhythmogenic effect is thought to be due to the induction of early
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afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Cardiovascular effects

of Aconitum alkaloids Aconitum alkaloids have a narrow therapeutic index, and toxic effects can

occur at doses close to the therapeutic dose. The cardiotoxicity of Aconitum alkaloids is the

most serious toxic effect and is often the cause of death in cases of Aconitum poisoning. The

cardiotoxic effects of Aconitum alkaloids are complex and are not fully understood. However, it

is known that these alkaloids can affect a variety of ion channels in the heart, including sodium,

potassium, and calcium channels. These effects can lead to a variety of arrhythmias, including

ventricular tachycardia and fibrillation. --INVALID-LINK-- Anti-inflammatory effects of 14-
benzoyl-8-O-methylaconine on lipopolysaccharide-stimulated RAW264.7 macrophages In

this study, we investigated the anti-inflammatory effects of 14-benzoyl-8-O-methylaconine
(BMA) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. BMA is a C19-

diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA

significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-

inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in

LPS-stimulated RAW264.7 macrophages. BMA also suppressed the expression of inducible

nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels.

Furthermore, BMA inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs),

including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK),

and the nuclear translocation of nuclear factor-κB (NF-κB). These results suggest that BMA

exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. --

INVALID-LINK-- Cardiovascular protective effects of Aconitum carmichaelii Debx. on

myocardial ischemia-reperfusion injury in rats The present study investigated the

cardiovascular protective effects of Aconitum carmichaelii Debx. (ACD) on myocardial

ischemia-reperfusion (I/R) injury in rats. ACD is a traditional Chinese medicine that has been

used for centuries to treat cardiovascular diseases. In this study, we found that ACD treatment

significantly reduced the infarct size, improved cardiac function, and inhibited apoptosis in rats

with myocardial I/R injury. We also found that ACD treatment attenuated the inflammatory

response by reducing the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and

increasing the level of the anti-inflammatory cytokine, IL-10. Furthermore, we found that ACD

treatment activated the PI3K/Akt signaling pathway, which is known to be involved in cell

survival and cardioprotection. These results suggest that ACD has cardiovascular protective

effects against myocardial I/R injury, which may be mediated by its anti-inflammatory and anti-

apoptotic activities and its ability to activate the PI3K/Akt signaling pathway. --INVALID-LINK--

Aconitum Alkaloids: A Review of Their Pharmacology, Toxicology, and Clinical Applications

Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the genus
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Aconitum. These alkaloids have been used for centuries in traditional medicine for their

analgesic, anti-inflammatory, and cardiotonic properties. However, their use is limited by their

narrow therapeutic index and high toxicity. The main toxic effects of Aconitum alkaloids are

cardiotoxicity and neurotoxicity. The cardiotoxicity is characterized by arrhythmias, including

ventricular tachycardia and fibrillation, while the neurotoxicity is characterized by paresthesias,

numbness, and muscle weakness. --INVALID-LINK-- Cardiotonic and arrhythmogenic effects of

higenamine and its analogs Higenamine is a plant-derived alkaloid that has been shown to

have both cardiotonic and arrhythmogenic effects. The cardiotonic effects of higenamine are

thought to be due to its ability to increase intracellular calcium concentration, while the

arrhythmogenic effects are thought to be due to its ability to induce early afterdepolarizations

and delayed afterdepolarizations. --INVALID-LINK-- Effects of 14-benzoyl-8-O-methylaconine
on cardiac function and hemodynamics in rats In this study, we investigated the effects of 14-
benzoyl-8-O-methylaconine (BMA) on cardiac function and hemodynamics in rats. BMA is a

C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA

produced a positive inotropic effect, as evidenced by an increase in the maximal rate of rise of

left ventricular pressure (+dp/dtmax), and a negative chronotropic effect, as evidenced by a

decrease in heart rate. BMA also produced a biphasic effect on blood pressure, with an initial

increase followed by a decrease. These effects were attenuated by pretreatment with atropine,

a muscarinic receptor antagonist, or hexamethonium, a ganglionic blocker. These results

suggest that the cardiovascular effects of BMA are mediated by both the cholinergic and

sympathetic nervous systems. --INVALID-LINK-- Effects of 14-benzoyl-8-O-methylaconine on

cardiac sodium channels In this study, we investigated the effects of 14-benzoyl-8-O-
methylaconine (BMA) on cardiac sodium channels. BMA is a C19-diterpenoid alkaloid isolated

from the roots of Aconitum carmichaelii. We found that BMA inhibited the peak sodium current

(INa) in a concentration-dependent manner, with an IC50 value of 12.5 μM. BMA also shifted

the steady-state inactivation curve of the sodium channel to more negative potentials and

slowed the recovery from inactivation. These results suggest that BMA is a potent inhibitor of

cardiac sodium channels, which may contribute to its antiarrhythmic and cardiotoxic effects. --

INVALID-LINK-- Cardiovascular Effects of Aconitum carmichaeli Alkaloids in Rats The

cardiovascular effects of Aconitum carmichaeli alkaloids were investigated in rats. Aconitine, a

major alkaloid, produced a positive inotropic effect and a negative chronotropic effect at low

doses, but a negative inotropic effect and arrhythmias at high doses. 14-Benzoyl-8-O-
methylaconine, another alkaloid, produced a positive inotropic effect and a negative

chronotropic effect, but no arrhythmias. These results suggest that the cardiovascular effects of
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Aconitum carmichaeli alkaloids are complex and depend on the specific alkaloid and the dose.

--INVALID-LINK-- Application of 14-Benzoyl-8-O-methylaconine in Cardiovascular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
14-Benzoyl-8-O-methylaconine is a C19-diterpenoid alkaloid derived from the roots of

Aconitum carmichaelii, a plant widely used in traditional Chinese medicine. As a monoester-

diterpenoid alkaloid (MDA), it is considered less toxic than its diester-diterpenoid (DDA)

counterparts like aconitine. This characteristic has spurred interest in its therapeutic potential,

particularly in the realm of cardiovascular research. This document provides a comprehensive

overview of the applications of 14-Benzoyl-8-O-methylaconine in cardiovascular research,

complete with experimental protocols and data presented for clarity and reproducibility.

Cardiovascular Effects
Research indicates that 14-Benzoyl-8-O-methylaconine exhibits a range of cardiovascular

effects, including positive inotropic (increasing the force of heart muscle contraction) and

negative chronotropic (decreasing heart rate) actions. Unlike the more toxic aconitine, which

can induce arrhythmias at higher doses, 14-Benzoyl-8-O-methylaconine has been observed

to produce these effects without causing irregular heartbeats. The cardiovascular effects

appear to be mediated by both the cholinergic and sympathetic nervous systems.

Anti-inflammatory Properties
Chronic inflammation is a key contributor to the pathogenesis of various cardiovascular

diseases. 14-Benzoyl-8-O-methylaconine has demonstrated significant anti-inflammatory

properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a

mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages. Further

investigations revealed that it can suppress the production of other pro-inflammatory mediators

such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).

The anti-inflammatory mechanism of 14-Benzoyl-8-O-methylaconine involves the inhibition of

key signaling pathways. It has been shown to suppress the expression of inducible nitric oxide

synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.
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Furthermore, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and

the nuclear translocation of nuclear factor-κB (NF-κB), central regulators of the inflammatory

response.

Cardioprotective Potential
The anti-inflammatory and anti-apoptotic properties of compounds from Aconitum carmichaelii

suggest a potential role in protecting the heart from injury. For instance, extracts from the plant

have been shown to reduce infarct size, improve cardiac function, and inhibit apoptosis in rat

models of myocardial ischemia-reperfusion injury. This protection is associated with the

activation of the PI3K/Akt signaling pathway, a critical pathway for cell survival. While these

studies used a whole extract, the known anti-inflammatory effects of 14-Benzoyl-8-O-
methylaconine suggest it may be a significant contributor to these cardioprotective effects.

Mechanism of Action on Ion Channels
The cardiac effects of many Aconitum alkaloids are mediated through their interaction with

voltage-gated ion channels. 14-Benzoyl-8-O-methylaconine has been found to be a potent

inhibitor of cardiac sodium channels. It inhibits the peak sodium current (INa) in a

concentration-dependent manner, shifts the steady-state inactivation of the channel, and slows

its recovery from inactivation. These actions on sodium channels likely contribute to its

observed antiarrhythmic and potential cardiotoxic effects at higher concentrations.

Quantitative Data Summary
Parameter Value Cell/Animal Model Reference

Anti-inflammatory

Activity

IC50 for NO

production inhibition
12.3 µM

LPS-stimulated

RAW264.7

macrophages

Cardiac Sodium

Channel Inhibition

IC50 for peak INa

inhibition
12.5 µM Not specified
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Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in
Macrophages
Objective: To determine the effect of 14-Benzoyl-8-O-methylaconine on the production of

nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

RAW264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

14-Benzoyl-8-O-methylaconine

Griess Reagent

96-well plates

Procedure:

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of 14-Benzoyl-8-O-
methylaconine for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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NO Measurement: After 24 hours, collect the cell culture supernatant. Mix 100 µL of the

supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The

concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite

standard curve. Calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Investigation of Cardiac Sodium Channel
Inhibition
Objective: To assess the inhibitory effect of 14-Benzoyl-8-O-methylaconine on cardiac

sodium channels using patch-clamp electrophysiology.

Materials:

Isolated primary cardiomyocytes or a cell line expressing cardiac sodium channels (e.g.,

HEK293 cells stably expressing Nav1.5)

External and internal solutions for patch-clamp recording

Patch-clamp amplifier and data acquisition system

14-Benzoyl-8-O-methylaconine

Procedure:

Cell Preparation: Isolate primary cardiomyocytes from animal hearts or culture the cell line

expressing the sodium channel of interest.

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.

Baseline Recording: Record the baseline peak sodium current (INa) by applying a

depolarizing voltage step from a holding potential.

Drug Application: Perfuse the cells with the external solution containing various

concentrations of 14-Benzoyl-8-O-methylaconine.

Post-treatment Recording: Record INa again in the presence of the compound.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12385753?utm_src=pdf-body
https://www.benchchem.com/product/b12385753?utm_src=pdf-body
https://www.benchchem.com/product/b12385753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Measure the peak INa amplitude before and after drug application. Calculate

the percentage of inhibition for each concentration. Determine the IC50 value by fitting the

concentration-response data to a Hill equation.

Inactivation and Recovery Analysis: To assess the effect on channel gating, apply specific

voltage protocols to measure the steady-state inactivation curve and the time course of

recovery from inactivation in the absence and presence of 14-Benzoyl-8-O-methylaconine.
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Caption: Anti-inflammatory signaling pathway of 14-Benzoyl-8-O-methylaconine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12385753?utm_src=pdf-body
https://www.benchchem.com/product/b12385753?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture

Treatment & Stimulation

Analysis

Culture RAW264.7
Macrophages

Seed in 96-well plates

Pre-treat with
14-Benzoyl-8-O-methylaconine

Stimulate with LPS

Collect Supernatant

Griess Assay for NO

Data Analysis (IC50)

Click to download full resolution via product page

Caption: Workflow for evaluating anti-inflammatory activity.
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[https://www.benchchem.com/product/b12385753#application-of-14-benzoyl-8-o-
methylaconine-in-cardiovascular-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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